Hepcidin-2
Description
Historical Discovery and Characterization
Hepcidin-2 was first identified in the early 2000s during genomic studies of iron metabolism in mice. Unlike humans, which possess a single hepcidin gene (HAMP), mice harbor two paralogs: hepcidin-1 (hepc1) and This compound (hepc2) . Initial characterization revealed that the mature 25-amino acid peptide of this compound shares only 68% sequence identity with Hepcidin-1, despite conservation of eight cysteine residues critical for disulfide bond formation . Structural analyses demonstrated that this compound exhibits distinct electrostatic properties and a rigidified β-sheet conformation due to unique residues such as glutamine (Q12) and proline (P17) in its hairpin structure . These differences suggested functional divergence from Hepcidin-1, which was later confirmed in transgenic mouse models .
In non-mammalian species, this compound homologs were identified through comparative genomics. For example, in the pufferfish (Takifugu pardalis), a this compound-like peptide (TpHAMP2) was purified from skin mucus in 2019, characterized by a 23-amino acid mature peptide with four disulfide bonds and antimicrobial activity . Similarly, zebrafish (Danio rerio) this compound was shown to bind pathogen-associated molecular patterns (e.g., lipopolysaccharides) and exhibit bactericidal effects .
Taxonomic Distribution Across Species
This compound is phylogenetically widespread but exhibits lineage-specific diversification:
- Mammals : Restricted to rodents (e.g., mice), where hepc2 arose from a recent duplication event involving the Usf2 gene locus on chromosome 7 .
- Teleost Fish : Multiple this compound isoforms exist, often co-occurring with Hepcidin-1. For instance, the mudskipper (Boleophthalmus pectinirostris) expresses this compound in the liver, spleen, and kidneys, with distinct transcriptional responses to bacterial challenges .
- Amphibians : The Western clawed frog (Xenopus tropicalis) expresses tHEP2, which is induced by iron overload and corticosterone, suggesting dual roles in iron homeostasis and stress response .
A comparative analysis of 15 vertebrate species revealed that this compound is predominantly found in acanthopterygian fish (e.g., sea bass, pufferfish) and rodents, whereas Hepcidin-1 is conserved across mammals, amphibians, and basal fish lineages .
Evolutionary Relationship to Hepcidin-1
Hepcidin-1 and this compound share a common ancestral gene but have diverged in function:
- Gene Duplication : In mice, the hepc1/hepc2 locus resulted from a segmental duplication involving the Usf2 gene ~10–15 million years ago . The hepc2 gene lies downstream of a truncated Usf2 pseudogene, while hepc1 is adjacent to the functional Usf2 .
- Structural Divergence : Key differences include:
- Functional Specialization : Hepcidin-1 regulates systemic iron homeostasis by binding ferroportin, whereas this compound lacks iron-regulatory activity in mice but exhibits antimicrobial functions in fish and amphibians .
General Biological Significance
This compound plays context-dependent roles across taxa:
- Antimicrobial Defense :
- In fish, this compound peptides (e.g., TpHAMP2, AS-hepc6) show broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Vibrio anguillarum) bacteria at MICs of 9–18 μM .
- European sea bass (Dicentrarchus labrax) this compound reduces mortality in Vibrio anguillarum infections by 60–70% in aquaculture settings .
- Iron Metabolism :
- Limited evidence suggests this compound may modulate iron in non-mammals. In Xenopus, tHEP2 expression increases during iron overload but is suppressed by corticosterone, implicating cross-talk between iron and stress pathways .
- Mouse this compound does not influence ferroportin or systemic iron levels, as shown by normal hematologic parameters in hepc2-transgenic models .
- Immune Modulation :
- This compound in black porgy (Acanthopagrus schlegelii) upregulates interleukin-10 (IL-10) in macrophages, suggesting immunoregulatory roles .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
MKCKFCCNCCNFNGCGVCCDF |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- While Hepcidin-1 is central to systemic iron regulation, this compound’s role in iron metabolism is ambiguous.
Comparison with Other Antimicrobial Hepcidins in Fish
Fish express multiple hepcidin isoforms with varying antimicrobial potencies:
Key Insights :
- Structural variations, such as cysteine count and peptide length, significantly influence antimicrobial efficacy. For instance, TroHepc2-22’s truncated form enhances potency against specific pathogens .
- This compound in zebrafish demonstrates broader-spectrum activity compared to isoforms like EC-hepcidin3, which target specific Gram-negative bacteria .
Regulatory Mechanisms and Pathophysiological Roles
Gene Expression and Environmental Stressors
- Radiation Exposure : In mice, this compound urinary levels rise 24–168 hours post-irradiation (0.25–4 Gy), correlating with hepatic Hamp2 mRNA upregulation. This response is absent in Hepcidin-1 (Hamp) .
- Dietary Factors : In largemouth bass (Micropterus salmoides), high-carbohydrate diets suppress This compound expression, impairing immune responses .
Disease Associations
Preparation Methods
Sources and Expression Systems for Hepcidin-2
- This compound can be isolated from liver tissues of mice, where its mRNA is expressed. However, natural extraction yields are low due to its small size and low abundance, making direct purification challenging.
- Recombinant DNA technology is commonly employed to prepare this compound. The gene encoding this compound is cloned into suitable expression vectors and expressed in host cells such as Escherichia coli or yeast systems.
- Expression is followed by purification steps involving affinity chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the mature peptide with correct disulfide bond formation.
Chemical Synthesis of this compound
- Solid-phase peptide synthesis (SPPS) is a widely used method for preparing small peptides like this compound.
- The process involves stepwise addition of protected amino acids on a resin support, followed by cleavage and oxidation to form the four disulfide bonds characteristic of hepcidin peptides.
- The synthetic peptide is then purified by RP-HPLC and characterized by mass spectrometry to confirm molecular weight and correct folding.
Analytical Methods for this compound Quantification and Validation
Although most analytical assays focus on hepcidin-25 (human hepcidin), similar principles apply to this compound due to structural similarities.
- Protein precipitation using a mixture of trichloroacetic acid (TCA) and acetonitrile (ACN) (e.g., 22% TCA/ACN 1:1) is effective to avoid peptide aggregation and improve recovery.
- Use of low-binding polypropylene tubes or plates is preferred to minimize non-specific binding and peptide loss during preparation.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise quantification.
- Calibration curves are established using spiked serum or plasma samples with known peptide concentrations.
- Quality control samples at low, medium, and high concentrations ensure assay reliability, with coefficients of variation (CV) generally below 15% for within-run and between-run precision.
Summary Table: Preparation and Analytical Parameters for this compound
Q & A
Q. How can meta-analyses resolve inconsistencies in this compound's role across disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
